molecular formula C10H8F4N2 B12068652 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole

6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole

Cat. No.: B12068652
M. Wt: 232.18 g/mol
InChI Key: OKLUCYPTQRSTNB-UHFFFAOYSA-N
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Description

6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of 6-methylbenzimidazole with 1,1,2,2-tetrafluoroethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its stability and unique chemical properties.

    Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms in the tetrafluoroethyl group enhance the compound’s ability to interact with biological molecules, potentially inhibiting the function of enzymes or receptors. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in specific interactions that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromone
  • 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)benzothiazole
  • 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)benzoxazole

Uniqueness

6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific chemical properties such as high thermal stability and resistance to oxidation. The presence of the tetrafluoroethyl group further enhances these properties, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

6-methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C10H8F4N2/c1-5-2-3-6-7(4-5)16-9(15-6)10(13,14)8(11)12/h2-4,8H,1H3,(H,15,16)

InChI Key

OKLUCYPTQRSTNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(F)F)(F)F

Origin of Product

United States

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